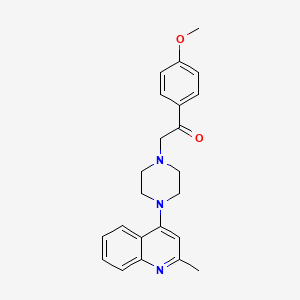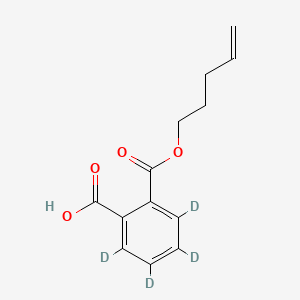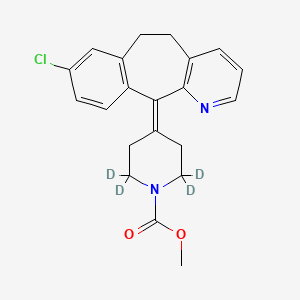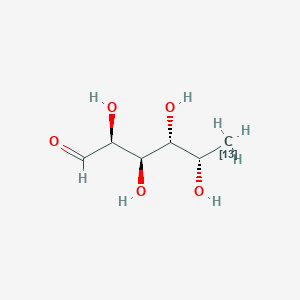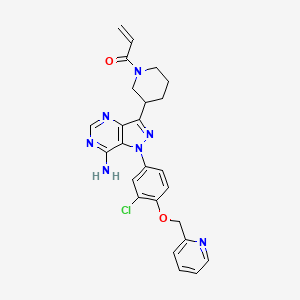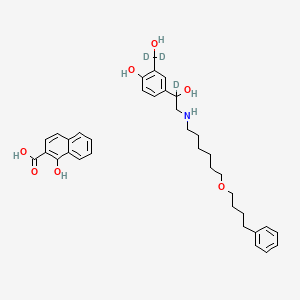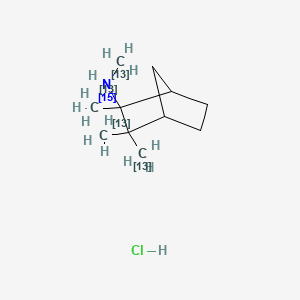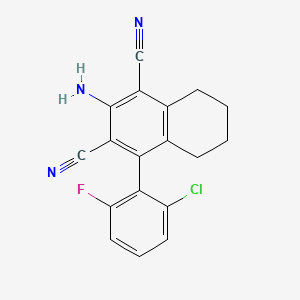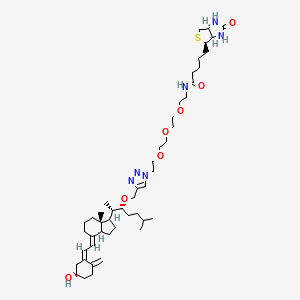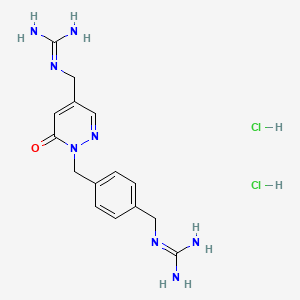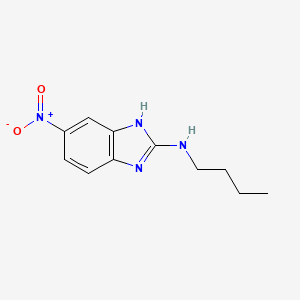
DPP IV/hCA II-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DPP IV/hCA II-IN-1 is a potent and selective inhibitor of dipeptidyl peptidase IV (DPP IV) and carbonic anhydrase (CA). It exhibits an IC50 of 0.049 μM for dipeptidyl peptidase IV and K_i values of 0.0361, 0.0428, 0.0941, 0.1328, 0.2615, and 3.034 μM for carbonic anhydrase II, carbonic anhydrase VB, carbonic anhydrase VA, carbonic anhydrase IX, carbonic anhydrase I, and carbonic anhydrase IV, respectively . This compound has significant potential in various scientific research applications due to its dual inhibitory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DPP IV/hCA II-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated systems for precise control of reaction parameters and purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
DPP IV/hCA II-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
DPP IV/hCA II-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme activity.
Medicine: Explored for potential therapeutic applications in treating diseases such as type 2 diabetes and obesity.
Industry: Utilized in the development of new drugs and therapeutic agents .
Mecanismo De Acción
DPP IV/hCA II-IN-1 exerts its effects by inhibiting the activity of dipeptidyl peptidase IV and carbonic anhydrase enzymes. Dipeptidyl peptidase IV is involved in the degradation of incretin hormones, which play a crucial role in glucose metabolism. By inhibiting dipeptidyl peptidase IV, this compound enhances the levels of incretin hormones, leading to improved glucose homeostasis. Carbonic anhydrase inhibition affects various physiological processes, including acid-base balance and fluid secretion .
Comparación Con Compuestos Similares
DPP IV/hCA II-IN-1 is unique due to its dual inhibitory properties against both dipeptidyl peptidase IV and carbonic anhydrase. Similar compounds include:
Sitagliptin: A selective dipeptidyl peptidase IV inhibitor used in the treatment of type 2 diabetes.
Alogliptin: Another dipeptidyl peptidase IV inhibitor with similar therapeutic applications.
Acetazolamide: A carbonic anhydrase inhibitor used to treat conditions such as glaucoma and altitude sickness .
This compound stands out due to its ability to target both enzyme systems, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H20N2O5S |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4-[3-amino-3-(2,3-dihydro-1,4-benzodioxin-3-yl)propoxy]benzenesulfonamide |
InChI |
InChI=1S/C17H20N2O5S/c18-14(17-11-23-15-3-1-2-4-16(15)24-17)9-10-22-12-5-7-13(8-6-12)25(19,20)21/h1-8,14,17H,9-11,18H2,(H2,19,20,21) |
Clave InChI |
GHVPEVBTYVRTHA-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(CCOC3=CC=C(C=C3)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


